5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C15H13N3S . Its molecular weight is 267.35 . It is also known by the synonym 5-(diphenylmethyl)-1,3,4-thiadiazol-2-amine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C1=CC=C (C=C1)C (C2=CC=CC=C2)C3=NN=C (S3)N . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis
This compound has a molecular weight of 268.36 . The country of origin is CN .Scientific Research Applications
Organic Optoelectronics
Research in the field of organic optoelectronics has explored the applications of benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials, closely related to 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine. These studies have focused on synthetic pathways, computational studies, and the biradical nature of these materials, indicating potential for future development in organic optoelectronic devices (Tam & Wu, 2015).
Heterocyclic Compound Synthesis
The synthesis and biological significance of 1,3,4-thiadiazoline and related compounds have been reviewed, highlighting various synthetic methods. These heterocyclic compounds, including structures similar to this compound, have shown significant pharmaceutical significance against different microbial strains, showcasing their importance in drug development (Yusuf & Jain, 2014).
Pharmacological Activities
A variety of heterocyclic systems based on functionally substituted 1,3,4-thia(oxa)diazoles have been studied for their diverse pharmacological potential. These compounds, including those related to this compound, have demonstrated antimicrobial, anti-inflammatory, analgesic, antitumor, antiviral, and other activities, highlighting their importance in medicinal chemistry (Lelyukh, 2019).
Antimicrobial Activity
Research has extensively covered the antimicrobial activities of 1,3,4-thiadiazole derivatives, indicating their significant potential as antimicrobial agents. These studies showcase the structural diversity and pharmacological activities of thiadiazoles, pointing to the broader applicability of compounds like this compound in combating microbial infections (Alam, 2018).
Synthetic and Biological Applications
The chemistry, synthesis, and progress in biological activities of thiadiazole compounds have been reviewed, emphasizing their role in pharmaceutical and biological applications. These compounds, related to this compound, are noted for their broad spectrum of applications, including as oxidation inhibitors, cyanine dyes, and in drug development (Asif, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It is considered an attractive target for cancer therapy .
Mode of Action
This compound interacts with STAT3 by binding to its SH2 domain . This binding inhibits the phosphorylation of STAT3, preventing its translocation to the nucleus and the transcription of downstream genes .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to a decrease in the transcription of genes that promote cell growth and survival .
Pharmacokinetics
The compound’s molecular weight (26735) suggests that it may have good bioavailability
Result of Action
By inhibiting STAT3, this compound can reduce the proliferation of cancer cells and induce cell cycle arrest and apoptosis . This makes it a potential therapeutic agent for cancers with overactive STAT3 signaling .
Properties
IUPAC Name |
5-benzhydryl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c16-15-18-17-14(19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBPSQWMIZENQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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